molecular formula C10H7FN2O3 B2682240 Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 338960-42-2

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2682240
CAS No.: 338960-42-2
M. Wt: 222.175
InChI Key: IZLXJXFMTJDBBX-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and modulates lipophilicity, while the ester group offers synthetic versatility for further derivatization .

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3/c1-15-10(14)8-12-9(16-13-8)6-2-4-7(11)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLXJXFMTJDBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with methyl chloroformate in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate, exhibit notable antimicrobial properties. A study demonstrated that compounds with a similar structure showed efficacy against various bacterial strains, suggesting potential for further development as antibacterial agents .

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer activities. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, a derivative featuring the oxadiazole moiety was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest . This suggests that this compound may also possess similar properties.

Fluorescent Sensors

This compound has potential applications as a fluorescent sensor for detecting nitro-explosive compounds. The compound's ability to exhibit fluorescence upon interaction with electron-deficient species makes it suitable for environmental monitoring and security applications .

Table 1: Fluorescent Response to Nitro Compounds

CompoundAnalyteQuenching Efficiency (Ksv)Limit of Detection (LOD)
This compoundDNT0.597×1040.597\times 10^4 M1^{-1}13.37×10713.37\times 10^{-7} M
This compoundTNT0.712×1040.712\times 10^4 M1^{-1}10.46×10710.46\times 10^{-7} M

This table illustrates the compound's effectiveness in detecting hazardous materials through fluorescence quenching.

Synthesis and Derivative Development

The synthesis of this compound involves various methods including cyclization reactions and functional group modifications that enhance its biological activity and material properties . The development of derivatives can lead to improved specificity and efficacy in targeted applications.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50μg/mL50\mu g/mL, highlighting the potential of this compound as a lead compound for antibiotic development .

Case Study 2: Environmental Monitoring

In another study focusing on environmental applications, researchers synthesized a chemosensor based on the oxadiazole structure that demonstrated high sensitivity to nitroaromatic compounds. The sensor exhibited a rapid response time and high selectivity for detecting explosives in aqueous environments .

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-F on phenyl C₁₀H₈FN₂O₃ 223.18 Enhanced metabolic stability; kinase inhibition potential
Methyl 5-(2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate 2-F on phenyl C₁₀H₈FN₂O₃ 223.18 Reduced steric hindrance; altered electronic effects
Methyl 5-(2,4-difluorophenyl)-1,2,4-oxadiazole-3-carboxylate 2,4-F₂ on phenyl C₁₀H₇F₂N₂O₃ 241.17 Increased lipophilicity; potential for enhanced binding affinity
Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate 4-OCH₃ on phenyl C₁₁H₁₁N₂O₄ 235.21 Electron-donating group; improved solubility
  • Electronic Effects : The electron-withdrawing fluorine atom in the 4-fluorophenyl derivative stabilizes the oxadiazole ring via resonance, enhancing its rigidity compared to the methoxy-substituted analog .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

Replacing the methyl ester with a carboxylic acid alters solubility and reactivity:

Compound Name Functional Group Molecular Weight (g/mol) Key Differences
This compound COOCH₃ 223.18 Higher lipophilicity; amenable to hydrolysis
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid COOH 209.15 Improved aqueous solubility; direct hydrogen-bonding capability
  • Biological Implications : The carboxylic acid derivative may exhibit stronger interactions with polar residues in enzyme active sites, as seen in protein kinase A complexes .
Amino and Tert-Butoxycarbonyl (Boc) Modifications

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate () introduces a Boc-protected amino group, enabling peptide coupling or prodrug strategies. This modification increases molecular weight (271.27 g/mol) and steric bulk compared to the parent 4-fluorophenyl compound .

Biological Activity

Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 72542-80-4) is a compound that belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing information from various studies and sources.

  • Molecular Formula : C₉H₅FN₂O₃
  • Molecular Weight : 208.15 g/mol
  • Structure : The oxadiazole ring contributes to its reactivity and biological properties.

Biological Activities

  • Antimicrobial Activity
    • Oxadiazole derivatives, including this compound, have been shown to possess significant antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against various bacterial strains.
    • For example, a related study on 1,3,4-oxadiazoles indicated their efficacy against both Gram-positive and Gram-negative bacteria using minimum inhibitory concentration (MIC) methods .
    Bacterial StrainActivity Level
    Staphylococcus aureusModerate
    Escherichia coliSignificant
    Klebsiella pneumoniaSignificant
    Bacillus cereusModerate
  • Anticancer Properties
    • Recent research highlights the potential of oxadiazole derivatives in cancer therapy. This compound has been noted for its ability to inhibit cancer cell proliferation.
    • A study reported that compounds within this class showed inhibitory effects against various cancer cell lines with IC50 values indicating moderate to high potency against human colon adenocarcinoma and other types .
  • Other Biological Activities
    • Beyond antimicrobial and anticancer effects, oxadiazoles have been associated with anti-inflammatory, anticonvulsant, antiviral, and analgesic activities . These diverse activities make them versatile candidates for drug development.

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds in this category have shown inhibition against key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in various biological pathways including cancer progression and inflammation .
  • Cellular Pathway Modulation : The interaction with signaling pathways involved in cell proliferation and apoptosis is also a significant aspect of their action.

Case Studies

  • Synthesis and Activity Evaluation
    • A study synthesized a series of oxadiazole derivatives including this compound and evaluated their antibacterial activity against common pathogens using standard protocols. The results indicated promising antibacterial properties comparable to established antibiotics like gentamicin .
  • In Vivo Studies
    • Preliminary in vivo studies on related oxadiazole compounds have shown potential for therapeutic applications in animal models of cancer and infection. These studies are crucial for understanding the pharmacokinetics and safety profiles before advancing to human trials .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclization reactions using hydroxylamine derivatives and nitrile precursors. For example, ethyl oxadiazole carboxylate analogs (e.g., Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate) are prepared through coupling reactions followed by deprotection . Characterization employs 1H^1H/13C^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm intermediates and final products. Purity is assessed via HPLC with UV detection at 254 nm.

Q. What spectroscopic and chromatographic techniques are critical for validating the compound’s structural integrity?

  • Methodology :

  • NMR : Assign peaks for the 4-fluorophenyl group (δ ~7.1–7.3 ppm for aromatic protons) and oxadiazole ring protons (δ ~8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 237.1 (calculated for C10_{10}H8_8FN2_2O3_3).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodology : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsion angles. For example, the oxadiazole ring’s planarity and the dihedral angle between the fluorophenyl group and the heterocycle can be quantified. Hydrogen-bonding interactions (e.g., C=O⋯H–N) in the crystal lattice are analyzed to predict solubility and stability .

Q. What experimental strategies address contradictions in solubility data between computational predictions and empirical measurements?

  • Methodology :

  • Computational : Calculate logP values (e.g., using ChemAxon or ACD/Labs) to estimate hydrophobicity.
  • Empirical : Perform shake-flask solubility assays in PBS (pH 7.4) and DMSO, comparing results with analogs like Ethyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate. Discrepancies may arise from crystal packing effects, requiring polymorph screening via DSC/TGA .

Q. How does the 4-fluorophenyl substituent influence bioactivity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Synthesis : Prepare analogs with substituent variations (e.g., 4-chlorophenyl, 4-methoxyphenyl) .
  • Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Fluorine’s electron-withdrawing effect enhances binding affinity in hydrophobic pockets, as seen in SAR studies of related oxadiazole derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Consult safety data sheets for ethyl oxadiazole analogs (e.g., AG001ULF) as references .

Data Analysis and Optimization

Q. How can computational tools (e.g., DFT, molecular docking) predict reactivity or metabolic pathways?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes, predicting metabolic hotspots (e.g., oxidation at the methyl ester group) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodology :

  • Catalysis : Screen Pd/C or CuI for coupling steps, monitoring via TLC.
  • Workflow : Use flow chemistry for exothermic cyclization steps, as demonstrated in scaled production of Ethyl 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate derivatives .

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